molecular formula C8H20ClN5 B591283 1,5-Bis(1-methylethyl)biguanide hydrochloride CAS No. 35708-82-8

1,5-Bis(1-methylethyl)biguanide hydrochloride

Cat. No. B591283
CAS RN: 35708-82-8
M. Wt: 221.733
InChI Key: BKFUVMLPDXIDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis(1-methylethyl)biguanide hydrochloride, also known as Proguanil Hydrochloride Impurity D, is a chemical compound used in scientific research . It has a molecular formula of C8 H19 N5 . Cl H and a molecular weight of 221.73 .


Molecular Structure Analysis

The molecular structure of 1,5-Bis(1-methylethyl)biguanide hydrochloride is represented by the formula C8 H19 N5 . Cl H . This indicates that the compound consists of 8 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, and one chloride atom.

Scientific Research Applications

  • Antimalarial Research

    • “1,5-Bis(1-methylethyl)biguanide hydrochloride” is known as Proguanil Imp. D (EP), Proguanil USP Related Compound D, Proguanil USP RC D . It’s a reference standard used in the development of antimalarials .
    • The compound is used in the analytical development, method validation, and stability and release testing of antimalarial drugs .
    • The outcomes of these tests contribute to the production of safer and more effective antimalarial medicines .
  • Diabetes Research

    • While I couldn’t find specific information on “1,5-Bis(1-methylethyl)biguanide hydrochloride” in diabetes research, biguanides in general are known to be used in the treatment of type 2 diabetes .
    • Biguanides work by reducing the amount of glucose produced by the liver, increasing the uptake of glucose by muscle and fat cells, and slowing the absorption of glucose from the gastrointestinal tract .
  • Obesity Research

    • Similar to diabetes research, while there’s no specific information on “1,5-Bis(1-methylethyl)biguanide hydrochloride” in obesity research, biguanides have been studied for their potential effects on weight loss .
    • Biguanides may contribute to weight loss by reducing appetite and slowing the absorption of glucose from the gastrointestinal tract .
  • Metabolic Disorders Research

    • Biguanides are also being studied for their potential use in treating various metabolic disorders .
    • These disorders often involve issues with the body’s ability to metabolize glucose, and biguanides’ effects on glucose production and absorption could potentially be beneficial .
  • AMPK Ratios Research

    • Similarly, while there’s no specific information on “1,5-Bis(1-methylethyl)biguanide hydrochloride” in AMPK ratios research, biguanides are known to activate AMPK, an enzyme that plays a role in cellular energy homeostasis .

properties

IUPAC Name

2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N5.ClH/c1-5(2)11-7(9)13-8(10)12-6(3)4;/h5-6H,1-4H3,(H5,9,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFUVMLPDXIDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)NC(=NC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(1-methylethyl)biguanide hydrochloride

CAS RN

35708-82-8
Record name GS-18667
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035708828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-18667
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X782QX942G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.